2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

Description

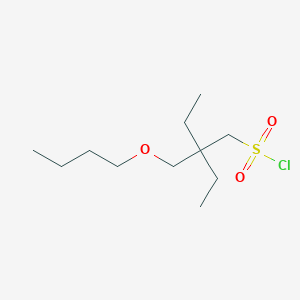

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched ether substituent (butoxymethyl group) and a sulfonyl chloride functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing molecules. Its structure combines lipophilic ether chains with the electrophilic sulfonyl chloride group, enabling reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula |

C11H23ClO3S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

2-(butoxymethyl)-2-ethylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-4-7-8-15-9-11(5-2,6-3)10-16(12,13)14/h4-10H2,1-3H3 |

InChI Key |

QYXQPIYFCJQZCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CC)(CC)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

R−SO3H+SOCl2→R−SO2Cl+SO2+HCl

Where ( R ) represents the 2-(Butoxymethyl)-2-ethylbutane moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Chemical Reactions Analysis

Types of Reactions

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the sulfonyl chloride group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under inert atmosphere conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by the oxidation of the sulfonyl chloride group.

Scientific Research Applications

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analog, 2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride (referenced in CymitQuimica materials), replaces the linear butoxy group with a cyclobutoxy moiety. Key distinctions include:

- Commercial Availability : CymitQuimica lists the cyclobutoxy variant as discontinued across all quantities (1g, 250mg, 500mg), suggesting challenges in production or demand .

Table 1: Comparative Properties

Broader Context: Sulfonyl Chlorides with Ether Moieties

Other analogs, such as 2-(methoxymethyl)-2-ethylbutane-1-sulfonyl chloride , exhibit shorter alkoxy chains, leading to reduced lipophilicity. For example:

- Methoxy vs. Butoxy : Methoxy derivatives have lower molecular weights (~228.7 g/mol) and higher polarity, making them less suitable for lipid-rich environments.

Research Findings and Challenges

- Synthesis : Linear ether-substituted sulfonyl chlorides are typically synthesized via chlorosulfonation of corresponding alcohols or ethers. Cyclic analogs require additional steps to form the ether ring, increasing cost and complexity.

- Stability : Linear chains (e.g., butoxymethyl) confer greater thermal and hydrolytic stability compared to cyclic variants, as observed in discontinued cyclobutoxy products .

Biological Activity

Chemical Structure and Properties

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is characterized by the presence of a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides. The structure can be represented as follows:

- Chemical Formula : C₁₃H₁₉ClO₂S

- Molecular Weight : 286.81 g/mol

Sulfonyl chlorides, including this compound, are known to interact with nucleophiles, leading to the formation of sulfonamides. This reaction can be leveraged in various biological applications, particularly in the development of pharmaceuticals targeting bacterial infections.

Antibacterial Activity

Research has indicated that compounds with sulfonyl chloride groups exhibit significant antibacterial properties. For instance, studies have shown that sulfonamides derived from sulfonyl chlorides can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria, which are essential for DNA replication and cell division.

Table 1: Antibacterial Activity of Sulfonyl Chlorides

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| Sulfanilamide | S. aureus | 16 µg/mL | |

| Trimethoprim | P. aeruginosa | 8 µg/mL |

Cytotoxicity Studies

In addition to antibacterial properties, the cytotoxic effects of this compound have been examined in various cell lines. Preliminary studies suggest that while it exhibits antibacterial activity, its cytotoxicity towards human cells remains within acceptable limits at therapeutic concentrations.

Table 2: Cytotoxicity Data

Case Study 1: Development of New Antibiotics

A recent study focused on synthesizing a series of sulfonamide derivatives from sulfonyl chlorides, including our compound of interest. The results indicated that these derivatives displayed enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Pain Management Applications

Another area of research explored the use of sulfonyl chlorides in developing analgesics targeting cannabinoid receptors. The study demonstrated that certain derivatives could modulate pain pathways effectively, suggesting potential applications in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.